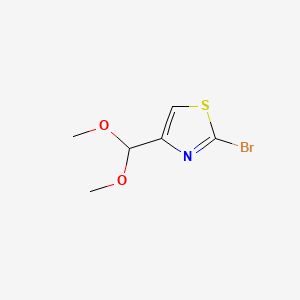

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(dimethoxymethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2S/c1-9-5(10-2)4-3-11-6(7)8-4/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSARUSTBIZSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CSC(=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Dimethoxymethyl 1,3 Thiazole

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole reveals several potential disconnection points, leading to a variety of plausible key precursors. The two primary strategies involve either functionalizing a pre-existing thiazole (B1198619) ring (Post-Cyclization Functionalization) or building the ring from acyclic precursors with the necessary substituents already in place (Direct Ring Construction).

Pathway A: Post-Cyclization Functionalization

This is often the more common approach. The C-Br bond at the C-2 position is identified as a prime point for disconnection. The C-2 proton of a thiazole ring is the most acidic, making this position highly susceptible to deprotonation and subsequent electrophilic quenching or direct electrophilic bromination. This leads to 4-(dimethoxymethyl)-1,3-thiazole as a key precursor.

Further disconnection of the C-4 substituent involves breaking the C-O bonds of the acetal (B89532) and the C-C bond to the ring. This points to 1,3-thiazole-4-carbaldehyde as a more fundamental precursor, which can be readily converted to the dimethoxymethyl acetal through standard protection chemistry. Alternatively, a precursor like 4-methyl-1,3-thiazole could be used, with subsequent functionalization of the methyl group.

Pathway B: Direct Ring Construction (Hantzsch Synthesis Adaptation)

This approach involves disconnecting the thiazole ring itself. The classic Hantzsch thiazole synthesis provides a template, breaking the ring into a thioamide component and an α-halocarbonyl component. nih.govorganic-chemistry.org For the target molecule, this leads to two main possibilities:

Disconnection to a thioamide that provides the C-2 bromine (e.g., bromothioformamide, which is unstable) and an α-haloketone bearing the dimethoxymethyl group.

A more practical disconnection involves using a simple thioamide like thiourea, which results in a 2-amino-4-(dimethoxymethyl)-1,3-thiazole intermediate. This versatile intermediate can then be converted to the 2-bromo derivative via a Sandmeyer-type reaction.

This analysis identifies a set of key precursors whose synthesis is crucial for the successful construction of the target compound.

| Precursor Name | Chemical Structure | Corresponding Synthetic Strategy |

| 4-(dimethoxymethyl)-1,3-thiazole | C₆H₉NO₂S | Post-Cyclization Functionalization |

| 1,3-Thiazole-4-carbaldehyde | C₄H₃NOS | Post-Cyclization Functionalization |

| 2-Amino-4-(dimethoxymethyl)-1,3-thiazole | C₆H₁₀N₂O₂S | Direct Ring Construction / Post-Functionalization |

| 1-Bromo-3,3-dimethoxypropan-2-one | C₅H₉BrO₃ | Direct Ring Construction (Hantzsch) |

| Thiourea | CH₄N₂S | Direct Ring Construction (Hantzsch) |

Direct Thiazole Ring Construction Approaches

These methods focus on assembling the this compound skeleton from acyclic starting materials in a single or tandem sequence.

The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry, traditionally involving the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net While a direct Hantzsch reaction to install both the C-2 bromo and C-4 dimethoxymethyl groups simultaneously is challenging due to the nature of the required thioamide, a highly effective two-step adaptation is commonly employed.

This modified approach begins with the synthesis of a 2-amino-1,3-thiazole intermediate. The key reaction involves the condensation of an α-halocarbonyl compound, such as 1-bromo-3,3-dimethoxypropan-2-one , with thiourea . This cyclocondensation reaction efficiently constructs the 2-amino-4-(dimethoxymethyl)-1,3-thiazole core.

The resulting 2-aminothiazole is a stable and versatile intermediate. The 2-bromo functionality is then introduced in a subsequent step, typically under Sandmeyer-type conditions. This involves diazotization of the 2-amino group using a nitrite source (e.g., tert-butyl nitrite or sodium nitrite) in the presence of a copper(II) bromide (CuBr₂) catalyst. nih.gov This two-stage process leverages the reliability of the Hantzsch synthesis to build the core ring structure, followed by a robust method for converting the amino group to the desired bromide.

Multicomponent reactions (MCRs), which combine three or more starting materials in a one-pot synthesis, offer a powerful and efficient alternative for constructing complex heterocyclic systems like substituted thiazoles. thieme-connect.comnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bepls.com

While a specific MCR for the direct synthesis of this compound is not prominently documented, general MCR strategies for 2,4-disubstituted thiazoles can be conceptually adapted. acs.org For instance, a reaction could potentially involve:

An aldehyde component (glyoxal dimethoxymethyl acetal).

A sulfur source (e.g., a thioamide or potassium thiocyanate).

A source for the C-2 bromo substituent and the ring nitrogen.

The development of a bespoke MCR for this target would provide a highly convergent and efficient synthetic route, aligning with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. bepls.com

Post-Cyclization Functionalization Strategies

This bottom-up approach involves the initial synthesis of a simpler thiazole derivative, which is subsequently elaborated with the required functional groups at the C-2 and C-4 positions.

The C-2 position of the thiazole ring is electronically distinct. The proton at C-2 is significantly more acidic than those at C-4 or C-5, making it susceptible to regioselective deprotonation by a strong base, followed by quenching with an electrophilic bromine source. lookchem.com A common protocol involves treating the thiazole substrate with an organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by the addition of a brominating agent like molecular bromine (Br₂) or N-Bromosuccinimide (NBS).

Alternatively, direct electrophilic bromination can be achieved. Given the electron-rich nature of the thiazole ring, it can react with electrophilic bromine reagents. NBS is a frequently used reagent for the selective bromination of heterocyclic C-H bonds under mild conditions. nih.gov The reaction of 4-(dimethoxymethyl)-1,3-thiazole with NBS, often in a solvent like chloroform or carbon tetrachloride, can yield the desired 2-bromo product. The regioselectivity for the C-2 position is generally high due to its inherent reactivity.

| Method | Reagents | Typical Conditions | Selectivity |

| Deprotonation-Bromination | 1. n-BuLi or LDA 2. Br₂ or CBr₄ | THF, -78 °C | High for C-2 |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | CHCl₃ or CCl₄, reflux | Generally favors C-2 |

| Halogen Dance Reaction | LiHMDS (on polybrominated thiazoles) | THF, low temperature | Can rearrange bromo groups researchgate.net |

The dimethoxymethyl group at the C-4 position is a protected aldehyde. This functionality can be introduced onto a pre-formed thiazole ring through a two-step sequence. First, a formyl group (-CHO) is installed at the C-4 position. This can be accomplished via a Vilsmeier-Haack reaction on a suitable thiazole precursor, such as 2-bromothiazole (B21250), using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Once the 2-bromo-1,3-thiazole-4-carbaldehyde is obtained, the aldehyde is protected as a dimethoxymethyl acetal. This is a standard acid-catalyzed reaction involving treatment of the aldehyde with methanol in the presence of a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a Lewis acid. An orthoformate, such as trimethyl orthoformate, can also be used as both the reagent and water scavenger to drive the reaction to completion. This protection step is crucial as the acetal is stable to many reaction conditions, such as the organometallic reagents used for C-2 bromination, where a free aldehyde would be reactive.

Regioselective Functionalization Techniques2.4. Optimization of Reaction Parameters and Yield Enhancement2.4.1. Solvent Selection and Medium Effects2.4.2. Catalyst Systems and Reagent Stoichiometry2.4.3. Temperature and Reaction Time Profiles2.5. Advanced Purification and Isolation Techniques2.5.1. Chromatographic Methodologies

It is possible that the synthesis of this compound is described in proprietary internal documents of chemical manufacturing companies or in patent literature that is not readily accessible through standard search methods. Further research in specialized chemical synthesis databases or patent law databases might yield the requested information. At present, the public scientific record does not appear to contain the specific synthetic details required to construct the requested article.

Advanced Purification and Isolation Techniques

Crystallization and Precipitation Protocols for this compound

The purification of this compound, a key intermediate in the synthesis of various biologically active compounds, is crucial for ensuring the desired reactivity and purity of subsequent products. While detailed, dedicated studies on the crystallization and precipitation of this specific compound are not extensively documented in publicly available literature, purification protocols are typically integrated within its synthetic procedures. The methodologies employed generally involve standard laboratory techniques such as liquid-liquid extraction, column chromatography, and distillation, which precede the final isolation of the pure compound, often as an oil or a solid that can be further purified by crystallization or induced to precipitate.

General purification strategies for related brominated thiazole derivatives often involve recrystallization from common organic solvents. The choice of solvent is critical and is determined by the solubility of the crude product and impurities at different temperatures. For similar thiazole compounds, solvent systems such as ethanol, methanol, ethyl acetate, hexane, and mixtures thereof have been proven effective.

In a synthetic route leading to a related compound, 2-bromo-4-phenyl-1,3-thiazole, the crude product obtained after reaction work-up involving extraction with ethyl acetate was purified by column chromatography. The subsequent crystallization was achieved from a heptane or hexane solution, yielding the final product. This suggests that nonpolar solvents may be suitable for the crystallization of this compound, likely due to the bromo and dimethoxymethyl functionalities influencing its solubility profile.

For other substituted thiazole derivatives, precipitation is often induced by altering the solvent composition of the solution containing the crude product or by cooling. For instance, in the synthesis of certain thiazolium salts, the product precipitates directly from the reaction mixture upon standing or cooling, and is then washed with a solvent like ethyl acetate to remove soluble impurities.

While a specific, optimized crystallization protocol for this compound is not explicitly detailed in the surveyed literature, the purification of a precursor, bromoacetaldehyde diethyl acetal, involves distillation under reduced pressure. This indicates that for liquid products like this compound, distillation could be a primary purification step before any potential crystallization is attempted.

Based on the purification methods for analogous compounds, a general approach to the crystallization or precipitation of this compound can be proposed. This would typically follow initial purification by extraction and potentially chromatography or distillation. The selection of an appropriate solvent or solvent system would be the critical step, with trials involving solvents of varying polarities.

Below is a table summarizing potential crystallization and precipitation parameters for this compound, extrapolated from methodologies used for structurally similar compounds.

| Parameter | Description | Rationale/Context |

| Purification Method | Recrystallization or Precipitation | Common final purification step for solid organic compounds. |

| Potential Solvents | Heptane, Hexane, Ethanol, Ethyl Acetate, or mixtures | Based on protocols for similar brominated and substituted thiazoles. The choice depends on the differential solubility of the compound and impurities. |

| Temperature Profile | Dissolution at elevated temperature followed by slow cooling to room temperature or below (0-5 °C) | Standard procedure to promote the formation of well-defined crystals and enhance yield. |

| Initiation of Crystallization | Spontaneous, seeding with a pure crystal, or scratching the inner surface of the flask | Techniques to induce crystallization if it does not occur spontaneously upon cooling. |

| Isolation of Product | Filtration (e.g., using a Büchner funnel) | Standard method for separating the solid crystalline product from the mother liquor. |

| Washing of Crystals | Rinsing with a small amount of cold solvent | To remove any residual impurities adhering to the crystal surface without significantly dissolving the product. |

| Drying | Air drying or drying under vacuum | To remove the residual solvent from the purified crystals. |

It is important to note that the optimal conditions would need to be determined empirically for each specific batch, taking into account the scale of the synthesis and the impurity profile of the crude product.

Chemical Transformations and Reactivity of 2 Bromo 4 Dimethoxymethyl 1,3 Thiazole

Reactivity at the C-2 Bromine Center

The bromine atom at the C-2 position of the thiazole (B1198619) ring is the primary site of reactivity, largely due to the electron-deficient nature of this position in the thiazole heterocycle. This electrophilic character makes the C-2 carbon susceptible to attack by nucleophiles and facilitates oxidative addition to transition metal catalysts, which is the initial step in many cross-coupling reactions.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For 2-bromo-thiazole derivatives, these reactions allow for the introduction of a wide range of substituents at the C-2 position.

The general mechanism involves the oxidative addition of the 2-bromothiazole (B21250) to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the 2-substituted thiazole and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-m-xylene | o-tolylboronic acid | Pd(OAc)₂ (in situ with ligand) | K₃PO₄ | Toluene/H₂O | 110 | >95 |

| 2 | 4-Bromo-1H-imidazole | Phenylboronic acid | Pd₂(dba)₃ (2.5) / L4 (5) | K₃PO₄ | Dioxane | 100 | 85 |

| 3 | Aryl Carbamate | Arylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Toluene | 110 | 82 |

This table presents representative data for similar substrates to illustrate typical reaction conditions and is not specific to 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org This reaction is a valuable method for the synthesis of 2-alkynylthiazoles. For this compound, a Sonogashira coupling would involve its reaction with a terminal alkyne in the presence of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). beilstein-journals.orgbeilstein-journals.org The reaction is often carried out in solvents like THF or DMF. beilstein-journals.org

The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the 2-bromothiazole. Reductive elimination then affords the 2-alkynylthiazole product. beilstein-journals.org

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N | Ionic Liquid | 55 | >95 |

| 2 | 2-Iodobenzoic acid derivative | 4-Ethynylanisole | Pd₂(dba)₃ | CuI | i-Pr₂NH | DMSO | 45 | Good |

| 3 | Aryl Bromide | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Toluene | 100 | 70-90 |

This table presents representative data for similar substrates to illustrate typical reaction conditions and is not specific to this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance. The application of the Negishi coupling to this compound would allow for the introduction of various alkyl, aryl, or vinyl groups at the C-2 position. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or a nickel catalyst in the presence of a suitable ligand. organic-chemistry.org

The mechanism involves oxidative addition of the bromo-thiazole to the low-valent metal center, followed by transmetalation with the organozinc reagent and reductive elimination to furnish the coupled product. organic-chemistry.org

Table 3: Representative Conditions for Negishi Coupling of Bromo-Heterocycles

| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Aryl Chloride | Arylzinc Halide | Pd(P(t-Bu)₃)₂ | THF/NMP | RT | High |

| 2 | Alkyl Bromide | Alkylzinc Halide | Pd₂(dba)₃/IPr·HCl | THF/NMP | RT | 75-85 |

| 3 | Aryl Iodide | Diarylzinc | CuI (catalyst) | THF | 60 | High |

This table presents representative data for similar substrates to illustrate typical reaction conditions and is not specific to this compound.

Beyond the Suzuki, Sonogashira, and Negishi reactions, other palladium- or nickel-catalyzed couplings can be envisaged for this compound. These include the Stille coupling (with organotin reagents), Hiyama coupling (with organosilicon reagents), and Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. The choice of reaction often depends on the desired substituent and the functional group tolerance required. For instance, a patent describes the carbonylation of a 2-bromothiazole derivative, a process that inserts a carbonyl group and is typically palladium-catalyzed, to form a thiazole-2-methanamide. google.com

Nucleophilic Substitution Reactions

The C-2 bromine of this compound can also be displaced by various nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nature of the thiazole ring nitrogen and sulfur atoms facilitates this type of reaction by stabilizing the intermediate Meisenheimer complex.

Common nucleophiles that can displace the bromide include alkoxides, thiolates, and amines. For example, a patent discloses the synthesis of N-((5-bromo-1,3-thiazol-2-yl)...) compounds, suggesting that amines can act as nucleophiles to displace a bromine at the 2-position of a thiazole ring. google.com The reaction conditions for SₙAr reactions on bromo-heterocycles often involve heating the substrate with an excess of the nucleophile, sometimes in the presence of a base and in a polar aprotic solvent like DMF or DMSO.

Organometallic Reagent Mediated Transformations

The bromine atom and the acidic proton at the C-5 position of the thiazole ring provide two key sites for functionalization through organometallic intermediates. These transformations allow for the introduction of a wide range of substituents, making This compound a valuable precursor for creating polyfunctionalized thiazole derivatives.

Directed Lithiation at C-5 and C-2 (via exchange)

The regioselectivity of the lithiation of This compound is highly dependent on the choice of the lithiating agent. Research on the closely related analog, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole , provides significant insight into these transformations. growingscience.comresearchgate.net

When treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -70°C), deprotonation occurs selectively at the C-5 position. This directed metallation generates a C-5 lithiated thiazole species. This intermediate readily reacts with various electrophiles, allowing for the introduction of functional groups exclusively at this position. For instance, reaction with aldehydes or ketones yields the corresponding secondary or tertiary alcohols. researchgate.net

In contrast, using a more potent organolithium reagent like tert-butyllithium (B1211817) (t-BuLi) at -80°C results in a dual metalation. This process involves both the direct deprotonation at the C-5 position and a simultaneous bromine-lithium exchange at the C-2 position. growingscience.comresearchgate.net This halogen-metal exchange is a common and rapid reaction for aryl bromides, driven by the formation of a more stable aryllithium species. princeton.edutcnj.edu The resulting dilithiated intermediate can then be trapped with electrophiles to introduce substituents at both the C-2 and C-5 positions, leading to trifunctionally substituted thiazoles. growingscience.com

Table 1: Regioselective Lithiation of 2-Bromo-4-(acetal)-1,3-thiazole and Subsequent Electrophilic Quench Based on findings for the analogous 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

| Reagent | Site of Lithiation | Electrophile (E+) | Product Structure (Post-Quench) |

| 1. LDA, THF, -70°C | C-5 | Acetaldehyde (B116499) | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol researchgate.net |

| 2. E+ | |||

| 1. LDA, THF, -70°C | C-5 | Cyclohexanone (B45756) | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol researchgate.net |

| 2. E+ | |||

| 1. t-BuLi, THF, -80°C | C-2 (Exchange) & C-5 (Deprotonation) | CO₂ then H⁺ | 4-(1,3-dioxolan-2-yl)-1,3-thiazole-2,5-dicarboxylic acid growingscience.com |

| 2. E+ |

Grignard Reagent Applications

The bromine atom at the C-2 position can also be utilized to form a Grignard reagent. This involves the reaction of This compound with magnesium metal, typically in an etheral solvent like THF or diethyl ether. The resulting organomagnesium compound, 2-(magnesiobromo)-4-(dimethoxymethyl)-1,3-thiazole , is a potent nucleophile.

While specific examples starting from This compound are not extensively documented in dedicated studies, the application of this methodology is a cornerstone of organic synthesis. walisongo.ac.id The generated Grignard reagent can react with a wide array of electrophiles. For example, reaction with an amide like N,N-dimethylformamide (DMF) followed by acidic workup would yield the corresponding aldehyde at the C-2 position. walisongo.ac.id This provides an alternative route to functionalization at C-2 compared to lithium-halogen exchange.

Reactivity and Deprotection of the C-4 Dimethoxymethyl Acetal (B89532)

The dimethoxymethyl group at the C-4 position serves as a protecting group for a formyl (aldehyde) functionality. This acetal is stable under the basic and nucleophilic conditions used in the organometallic transformations described above but can be selectively removed when desired.

Selective Hydrolysis to the 4-Formyl-1,3-thiazole Derivative

The deprotection of the dimethoxymethyl acetal is typically achieved through acid-catalyzed hydrolysis. Treatment of This compound with an aqueous acid solution (such as hydrochloric acid or sulfuric acid) cleaves the acetal and liberates the aldehyde, yielding 2-Bromo-1,3-thiazole-4-carboxaldehyde . nih.govsigmaaldrich.com This transformation is generally clean and high-yielding, providing a key intermediate for further synthetic modifications.

Subsequent Reactions of the Thiazole-4-Carbaldehyde

The resulting 2-Bromo-1,3-thiazole-4-carboxaldehyde is a valuable synthetic intermediate due to the reactivity of the aldehyde group. It can undergo a variety of condensation reactions to form new carbon-carbon bonds, extending the carbon skeleton at the C-4 position.

Wittig-Horner Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes. organic-chemistry.orgmdpi.com It involves the reaction of an aldehyde with a phosphonate (B1237965) carbanion. When 2-Bromo-1,3-thiazole-4-carboxaldehyde is treated with a stabilized phosphonate ylide (generated by deprotonating a phosphonate ester with a base like sodium hydride), it leads to the formation of an α,β-unsaturated ester, nitrile, or ketone. A significant advantage of the HWE reaction is its strong preference for producing the (E)-alkene isomer. organic-chemistry.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproduct is also easily removed during workup. organic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or an amine. researchgate.netnih.gov Reacting 2-Bromo-1,3-thiazole-4-carboxaldehyde with active methylene compounds such as malononitrile (B47326) or diethyl malonate yields a new C=C double bond at the C-4 position, decorated with electron-withdrawing groups. nih.gov These products are themselves versatile intermediates for further transformations.

Table 2: Representative Condensation Reactions of 2-Bromo-1,3-thiazole-4-carboxaldehyde

| Reaction Type | Reagent | General Product Structure |

| Wittig-Horner | Triethyl phosphonoacetate, Base (e.g., NaH) | (E)-ethyl 3-(2-bromo-1,3-thiazol-4-yl)acrylate |

| Wittig-Horner | Diethyl cyanomethylphosphonate, Base (e.g., NaH) | (E)-3-(2-bromo-1,3-thiazol-4-yl)acrylonitrile |

| Knoevenagel | Malononitrile, Base (e.g., Piperidine) | 2-((2-bromo-1,3-thiazol-4-yl)methylene)malononitrile |

| Knoevenagel | Diethyl malonate, Base (e.g., Piperidine) | Diethyl 2-((2-bromo-1,3-thiazol-4-yl)methylene)malonate |

Oxidation and Reduction Pathways

The dimethoxymethyl group at the C-4 position is a stable acetal that acts as a protected form of an aldehyde. This protecting group can be hydrolyzed under acidic conditions to reveal the formyl group of 2-bromo-4-formyl-1,3-thiazole. The subsequent oxidation and reduction of this aldehyde are key transformations.

Oxidation: The formyl group of 2-bromo-4-formyl-1,3-thiazole can be oxidized to the corresponding carboxylic acid, 2-bromo-1,3-thiazole-4-carboxylic acid. While specific studies on this exact substrate are not prevalent, analogous oxidations of thiazole aldehydes have been reported. For instance, a mixture of nitric acid and sulfuric acid has been effectively used as the oxidizing agent for the conversion of thiazole aldehydes to their carboxylic acid counterparts, with yields often exceeding 85%. google.com This method provides a direct route to a valuable trifunctional thiazole derivative.

Table 1: Plausible Oxidation of 2-Bromo-4-formyl-1,3-thiazole

| Reactant | Reagents | Product | Yield | Reference |

|---|

Reduction: The reduction of the formyl group in 2-bromo-4-formyl-1,3-thiazole would yield 2-bromo-4-(hydroxymethyl)-1,3-thiazole. Standard reducing agents for aldehydes, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, are expected to be effective for this transformation. This reaction provides a pathway to a different set of functionalized thiazole building blocks.

Table 2: Plausible Reduction of 2-Bromo-4-formyl-1,3-thiazole

| Reactant | Reagents | Product |

|---|

Derivative Formation (e.g., imines, oximes)

Following hydrolysis of the dimethoxymethyl group to the aldehyde, 2-bromo-4-formyl-1,3-thiazole can undergo condensation reactions with primary amines and hydroxylamine (B1172632) to form imines and oximes, respectively. These reactions are standard for aldehydes and provide a means to further elaborate the structure of the thiazole derivative. masterorganicchemistry.com

Imine Formation: The reaction of 2-bromo-4-formyl-1,3-thiazole with a primary amine (R-NH₂), typically under conditions that facilitate the removal of water, would lead to the formation of the corresponding N-substituted imine. This reaction is often catalyzed by acid. masterorganicchemistry.com The synthesis of various thiazol-2(3H)-imine derivatives has been reported through different routes, indicating the accessibility of this class of compounds. ekb.egresearchgate.net

Oxime Formation: Condensation of 2-bromo-4-formyl-1,3-thiazole with hydroxylamine (NH₂OH) would yield the corresponding oxime. This reaction is also typically carried out in a suitable solvent and can be catalyzed by acid or base. organic-chemistry.orgijprajournal.comnih.gov The synthesis of oximes from aldehydes is a well-established transformation in organic chemistry. organic-chemistry.orgijprajournal.comnih.gov

Table 3: Plausible Derivative Formation from 2-Bromo-4-formyl-1,3-thiazole

| Reactant | Reagent | Product Type |

|---|---|---|

| 2-Bromo-4-formyl-1,3-thiazole | R-NH₂ | Imine |

Electrophilic and Nucleophilic Functionalization at the C-5 Position of the Thiazole Ring

The C-5 position of the thiazole ring in 2-bromo-4-substituted thiazoles is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents. The electron-withdrawing nature of the bromo and formyl (or its protected) groups can influence the reactivity of this position.

Electrophilic Functionalization: In general, electrophilic substitution on the thiazole ring occurs preferentially at the C-5 position, which is the most electron-rich carbon. nih.govchemicalbook.com However, the presence of the electron-withdrawing bromo group at C-2 and the formyl group at C-4 deactivates the ring towards electrophilic attack.

Nucleophilic Functionalization via Lithiation: A highly effective method for the functionalization of the C-5 position is through directed metalation. Research on the closely related compound, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, has demonstrated that treatment with lithium diisopropylamide (LDA) in tetrahydrofuran at low temperatures (-70 °C) leads to selective lithiation at the C-5 position. growingscience.comresearchgate.net This lithiated intermediate can then react with various electrophiles to introduce a wide range of functional groups. For instance, reaction with acetaldehyde or cyclohexanone yields the corresponding secondary and tertiary alcohols at the C-5 position. growingscience.comresearchgate.net

Interestingly, when tert-butyllithium (t-BuLi) is used as the base, simultaneous lithiation occurs at both the C-5 position and, via bromine-lithium exchange, at the C-2 position. growingscience.comresearchgate.net This doubly lithiated species can then be functionalized with electrophiles. For example, treatment with carbon dioxide (CO₂) followed by workup leads to the formation of 4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid. growingscience.com

Table 4: Nucleophilic Functionalization at C-5 of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole

| Reagent 1 | Reagent 2 (Electrophile) | Product at C-5 | Reference |

|---|---|---|---|

| LDA | Acetaldehyde | 1-hydroxyethyl | growingscience.comresearchgate.net |

| LDA | Cyclohexanone | 1-hydroxycyclohexyl | growingscience.comresearchgate.net |

Mechanistic Investigations of Key Transformation Pathways

Detailed mechanistic studies specifically for the transformations of this compound are not extensively documented in the literature. However, the general principles of thiazole reactivity and reaction mechanisms of analogous systems provide a strong basis for understanding these pathways.

The key transformations of this compound proceed through well-established reactive intermediates.

Lithiation at C-5: The formation of a C-5 lithiated species upon treatment with LDA is a crucial intermediate for nucleophilic functionalization. growingscience.comresearchgate.net The stability and reactivity of this organolithium compound are central to the synthetic utility of this pathway. Studies on other heteroaromatic compounds have shown that such lithiated species are typically highly reactive and are generated and used in situ at low temperatures. researchgate.net

Nucleophilic Substitution at C-2: The bromine atom at the C-2 position is susceptible to nucleophilic substitution. nih.govchemicalbook.com These reactions likely proceed through a Meisenheimer-like intermediate or a concerted SNAr mechanism, which is common for nucleophilic aromatic substitution on electron-deficient heterocyclic rings. youtube.comyoutube.com

For instance, kinetic studies on the nitration of dialkylthiazoles have shown that these reactions proceed on the protonated form of the thiazole ring. rsc.org The rate of nucleophilic substitution reactions on halothiazoles is influenced by the nature of the halogen and the substituents on the ring, as well as the nucleophile and solvent. nih.gov It is expected that the electron-withdrawing nature of the bromo and dimethoxymethyl groups would influence the kinetics of reactions at both the thiazole ring and the side chain.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Dimethoxymethyl 1,3 Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a detailed connectivity map of the molecule can be constructed.

¹H NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The proton on the thiazole (B1198619) ring (H-5) would likely appear as a singlet in the aromatic region of the spectrum. The methine proton of the dimethoxymethyl group [-CH(OCH₃)₂] is anticipated to resonate as a singlet, and the six equivalent protons of the two methoxy (B1213986) groups (-OCH₃) would also produce a sharp singlet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (thiazole) | ~7.5-8.0 | s | - |

| -CH(OCH₃)₂ | ~5.5-6.0 | s | - |

| -OCH₃ | ~3.3-3.5 | s | - |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the three unique carbon atoms of the thiazole ring, the acetal (B89532) carbon, and the methoxy carbons. The carbon atom bonded to the bromine (C-2) is expected to be significantly deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Br) | ~140-145 |

| C-4 | ~155-160 |

| C-5 | ~115-120 |

| -CH(OCH₃)₂ | ~100-105 |

| -OCH₃ | ~50-55 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this molecule, no significant COSY correlations are expected due to the absence of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the H-5 signal to the C-5 carbon, the acetal proton signal to the acetal carbon, and the methoxy proton signal to the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the H-5 proton to the C-4 and C-2 carbons, and the acetal proton to the C-4 carbon and the methoxy carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY experiment could show a correlation between the H-5 proton and the acetal proton, providing further confirmation of the substituent's position on the thiazole ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the thiazole ring and the aliphatic groups, C=N and C=C stretching vibrations of the thiazole ring, and strong C-O stretching vibrations from the dimethoxymethyl group. The C-Br stretching vibration would appear in the low-frequency region of the spectrum.

Expected Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2950-2850 |

| C=N Stretch (Thiazole) | ~1650-1550 |

| C=C Stretch (Thiazole) | ~1550-1450 |

| C-O Stretch (Acetal) | ~1150-1050 (strong) |

| C-Br Stretch | ~600-500 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₆H₈BrNO₂S), the HRMS would show a characteristic isotopic pattern for the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of a methoxy group (-OCH₃), the loss of the entire dimethoxymethyl group, and cleavage of the thiazole ring.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound. The resulting crystal structure would confirm the planarity of the thiazole ring and the spatial orientation of the dimethoxymethyl substituent relative to the ring. To date, no public crystal structure data for this specific compound has been reported.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

No crystallographic data has been found in the public domain to create a table of bond lengths and angles for this compound.

Conformational Analysis of the Thiazole Ring and Substituents

Without experimental or computational studies, a scientifically accurate discussion of the conformational properties of the thiazole ring and its dimethoxymethyl substituent is not possible.

Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π stacking, halogen bonding, S…Br interactions)

The crystal packing and associated intermolecular forces of this compound have not been reported, precluding any detailed analysis.

Should research on this specific compound be published in the future, a detailed article could be generated.

Computational Chemistry and Theoretical Aspects of 2 Bromo 4 Dimethoxymethyl 1,3 Thiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic nature of thiazole (B1198619) derivatives. nih.govresearchgate.net These calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical for predicting reactivity.

The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For thiazole derivatives, the distribution and energy of these orbitals can be tuned by substituents. nih.gov In the case of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole, the HOMO is expected to have significant contributions from the sulfur and nitrogen atoms of the thiazole ring, while the LUMO will likely be distributed across the π-system, with a notable contribution from the C=N bond and the bromine atom.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the most negative potential (red/yellow) is anticipated around the nitrogen atom, indicating its propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. The region around the bromine atom and the hydrogen atoms of the methyl groups would exhibit a more positive potential (blue), suggesting sites susceptible to nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound (Values are hypothetical and based on typical results for similar structures from DFT calculations at the B3LYP/6-311G(d,p) level of theory)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to electronic stability and reactivity |

| Dipole Moment | ~ 2.5 D | Indicates overall molecular polarity |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often using the GIAO (Gauge-Including Atomic Orbital) method. The chemical shifts for this compound can be estimated based on known data for related bromothiazoles and substituted thiazoles. nih.govnih.govresearchgate.net The proton on the C5 position of the thiazole ring is expected to appear as a singlet in a specific region of the ¹H NMR spectrum. The dimethoxymethyl group would give rise to a methine proton signal and a signal for the two equivalent methoxy (B1213986) groups. In ¹³C NMR, distinct signals are expected for each carbon atom in the molecule, with the C2 carbon bearing the bromine atom showing a characteristic shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Predicted values relative to TMS, based on data from analogous compounds nih.govchemicalbook.com)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiazole-C2 | - | ~ 145.0 |

| Thiazole-C4 | - | ~ 158.0 |

| Thiazole-C5 | ~ 7.50 | ~ 118.0 |

| CH(OCH₃)₂ | ~ 5.60 | ~ 102.0 |

| OCH₃ | ~ 3.40 | ~ 54.0 |

Vibrational Frequencies: Infrared (IR) spectroscopy, which measures the vibrational frequencies of a molecule, can also be simulated using computational methods. These calculations can help assign the absorption bands observed in an experimental spectrum. For this compound, characteristic vibrational modes would include C-H stretching from the methyl groups, C-O stretching from the ether linkages, C=N and C=C stretching from the thiazole ring, and the C-Br stretching frequency at a lower wavenumber. nih.gov

Conformational Landscape Mapping and Energy Minimization Studies

The dimethoxymethyl group attached to the thiazole ring is flexible, allowing for multiple spatial arrangements or conformations. Understanding the conformational landscape is crucial as the lowest energy conformer is the most populated and often dictates the molecule's observed properties and reactivity. mdpi.com

Conformational searches and energy minimization studies can be performed computationally to identify stable conformers. By systematically rotating the bonds associated with the dimethoxymethyl group (the C4-C bond and the C-O bonds), a potential energy surface can be mapped. The goal is to locate the global minimum and any other low-energy local minima that might be accessible at room temperature. These studies would likely show that steric hindrance between the methoxy groups and the thiazole ring plays a significant role in determining the most stable conformations.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. researchgate.net For this compound, a common and synthetically useful reaction is metal-halogen exchange, often using an organolithium reagent like n-butyllithium to replace the bromine atom with lithium. researchgate.net

Simulating this reaction would involve:

Reactant Complex: Modeling the initial interaction between the thiazole and the organolithium reagent.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate. For a metal-halogen exchange, this would involve the simultaneous breaking of the C-Br bond and the formation of the C-Li bond. The geometry and energy of this transition state are critical for determining the reaction's activation energy and, thus, its rate.

Product Complex: Modeling the lithiated thiazole product and the byproduct (e.g., butyl bromide).

Non-Covalent Interaction Analysis (e.g., Weak Interactions with Solvents or Reagents)

Non-covalent interactions (NCIs) are crucial for understanding how a molecule interacts with its environment, such as solvent molecules or other reagents. youtube.com These interactions, while weaker than covalent bonds, can significantly influence solubility, crystal packing, and reaction pathways.

NCI analysis, often visualized using the Reduced Density Gradient (RDG) method, can map out regions of steric repulsion, van der Waals interactions, and hydrogen bonding. youtube.com For this compound, NCI analysis could reveal:

Intramolecular interactions: Weak hydrogen bonds or steric clashes between the dimethoxymethyl group and the thiazole ring that influence its preferred conformation.

Intermolecular interactions: How the molecule might interact with a solvent like tetrahydrofuran (B95107) (THF) or a reagent. The nitrogen atom and the oxygen atoms of the dimethoxymethyl group are potential hydrogen bond acceptors, while the C5-H bond could act as a weak hydrogen bond donor.

These analyses provide a more complete picture of the molecule's chemical behavior in a realistic chemical environment.

Applications of 2 Bromo 4 Dimethoxymethyl 1,3 Thiazole As a Versatile Building Block in Complex Molecule Synthesis

Construction of Architecturally Diverse Thiazole-Containing Natural Product Analogs

The thiazole (B1198619) motif is a common feature in a wide array of natural products that exhibit significant biological activities. The strategic incorporation of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole into synthetic routes provides a powerful tool for the construction of analogs of these natural products. The bromine atom at the C2 position serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents. Simultaneously, the dimethoxymethyl group acts as a stable precursor to a formyl group, which can be unmasked at a later synthetic stage for further elaboration.

While direct examples of the use of this compound in the total synthesis of specific natural product analogs are not extensively documented in publicly available literature, the synthetic utility of similarly substituted thiazoles is well-established. For instance, various 2-bromo-thiazole derivatives are employed in the synthesis of complex molecules, including those with potential therapeutic applications. nih.gov The general strategy involves using the bromo-thiazole core to build complexity through reactions such as Suzuki, Stille, or Sonogashira cross-couplings. The protected aldehyde allows for late-stage functionalization, a crucial aspect in the synthesis of intricate natural product scaffolds.

The synthesis of thiazole-based stilbene (B7821643) analogs, for example, has been achieved using brominated thiazole precursors. These compounds have been investigated for their potential as DNA topoisomerase IB inhibitors, highlighting the importance of the thiazole core in medicinal chemistry. nih.gov The ability to introduce a variety of substituents at the 2-position of the thiazole ring through cross-coupling reactions is a key advantage in creating libraries of analogs for structure-activity relationship (SAR) studies.

Synthesis of Advanced Heterocyclic Scaffolds for Chemical Biology Probes

The development of sophisticated molecular probes is essential for interrogating biological systems. The thiazole scaffold is a valuable component in the design of such probes due to its presence in many bioactive molecules and its favorable physicochemical properties. This compound serves as an excellent starting material for the synthesis of advanced heterocyclic scaffolds intended for use as chemical biology probes.

The reactivity of the C-Br bond allows for the attachment of fluorophores, affinity tags, or other reporter groups through well-established cross-coupling methodologies. The latent aldehyde functionality can be utilized to conjugate the probe to biomolecules or to introduce other functional groups that can modulate the probe's properties, such as solubility or cell permeability. While specific examples detailing the use of this compound for this purpose are not readily found in the literature, the principles of probe design and the known reactivity of substituted thiazoles strongly support its potential in this area. The synthesis of diverse 1,3,4-thiadiazole scaffolds, a related class of heterocycles, has been shown to yield compounds with a wide range of biological activities, underscoring the importance of such heterocyclic systems in drug discovery and chemical biology. mdpi.com

Precursor for Functional Materials with Tunable Properties

The field of materials science increasingly relies on the design and synthesis of organic molecules with specific electronic and photophysical properties. Thiazole-containing compounds have garnered attention for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the thiazole ring can be harnessed to create materials with tailored electronic characteristics.

This compound can serve as a key monomer in the synthesis of conjugated polymers and small molecules for functional materials. The bromine atom provides a site for polymerization reactions, such as Suzuki or Stille polycondensation, allowing for the incorporation of the thiazole unit into a larger conjugated system. The aldehyde precursor at the 4-position offers a route to further modify the material's properties post-polymerization, for instance, by introducing side chains to enhance solubility or tune the material's morphology.

Research into thiazole-based fluorophores has demonstrated that the electronic properties of these molecules can be finely tuned by the introduction of different substituents, leading to materials with color-tunable emission. nih.gov This highlights the potential of using building blocks like this compound to create a new generation of functional organic materials with precisely controlled optoelectronic properties.

Development of Novel Methodologies in Organic Synthesis Utilizing this Scaffold

The unique reactivity of this compound also makes it a valuable tool for the development of new synthetic methodologies. The differential reactivity of the C2-bromo and the C4-dimethoxymethyl groups allows for the exploration of selective and orthogonal transformations.

For example, the bromine atom can be subjected to a variety of metal-catalyzed cross-coupling reactions, while the acetal (B89532) remains intact. Conversely, the acetal can be hydrolyzed to the aldehyde, which can then participate in a range of reactions such as Wittig olefination, aldol condensation, or reductive amination, without affecting the bromo substituent. This orthogonality is highly desirable in complex molecule synthesis.

While specific new methodologies explicitly utilizing this compound are not yet widely reported, the development of novel synthetic methods for thiazole derivatives is an active area of research. eurekaselect.com The principles of utilizing multifunctional building blocks to streamline synthetic routes and access novel chemical space are central to modern organic chemistry. The structural attributes of this compound make it an ideal candidate for such methodological studies, with the potential to enable more efficient and versatile approaches to the synthesis of thiazole-containing molecules.

Emerging Trends and Future Research Directions

Chemo- and Regioselective Synthesis Strategies for Advanced Derivatives

The inherent reactivity of the 2-bromo and 4-dimethoxymethyl groups on the thiazole (B1198619) ring provides distinct handles for selective chemical modifications. Future research is heavily geared towards harnessing this duality to create advanced derivatives with high precision.

The bromine atom at the C2 position is particularly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the regioselective introduction of diverse substituents. For instance, palladium-catalyzed reactions like the Suzuki, Stille, and Sonogashira couplings are employed to form new carbon-carbon bonds, linking aryl, alkyl, or alkynyl groups to the thiazole core. researchgate.netnih.govnih.gov The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, for example, starts from 2,4-dibromothiazole (B130268) where one bromine is selectively reacted. researchgate.netnih.gov This highlights the ability to control which halogen reacts, a key principle in regioselective synthesis.

Conversely, the dimethoxymethyl group at the C4 position serves as a stable protected form of a formyl (aldehyde) group. This group can be deprotected under mild acidic conditions to reveal the highly reactive aldehyde, which can then participate in a wide array of subsequent reactions. These include Wittig reactions, reductive aminations, and condensations to form Schiff bases, hydrazones, or other complex side chains. The synthesis of new thiazole-based stilbene (B7821643) analogs, for example, often involves the conversion of a methyl group to a bromomethyl group, followed by reactions to build the stilbene moiety, demonstrating the step-wise functionalization possible on the thiazole scaffold. nih.gov

Future strategies will likely focus on developing one-pot or tandem reactions that leverage both reactive sites in a controlled sequence. This could involve an initial cross-coupling reaction at the C2-bromo position, followed by in-situ deprotection and reaction of the C4-aldehyde, enabling the rapid assembly of highly complex and diverse molecular structures from a single, versatile starting material.

Table 1: Examples of Regioselective Reactions on Brominated Thiazoles

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference(s) |

|---|---|---|---|---|

| Negishi Coupling | Alkyl/Aryl Zinc Halides, Pd(0) catalyst | C2 | 2-Alkyl/Aryl-4-bromothiazoles | researchgate.net |

| Stille Coupling | Organotin reagents, Pd(0) catalyst | C2 | 2-Aryl/Alkynyl-4-bromothiazoles | researchgate.net |

| Sonogashira Coupling | Terminal alkynes, Pd(0)/Cu(I) catalyst | C2 | 2-Alkynylthiazoles | researchgate.net |

| Suzuki Coupling | Boronic acids, Pd(0) catalyst | C5 | 5-Aryl-2-aminothiazoles | mdpi.com |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-2-methylthiazoles | nih.gov |

Integration into High-Throughput and Automated Synthesis Platforms

The progression of drug discovery and materials science is increasingly dependent on the ability to rapidly synthesize and screen large libraries of compounds. Automated synthesis platforms, which combine robotics and data-driven algorithms, are becoming central to this effort. nih.gov The chemical properties of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole make it an ideal candidate for integration into these high-throughput workflows.

For a building block to be suitable for automated synthesis, it must be stable, have well-defined points of diversification, and exhibit reliable reactivity. This compound meets these criteria. Its stability allows for storage and handling by automated systems, while the two distinct reactive sites (C2-Br and C4-acetal) provide clear points for combinatorial library generation. researchgate.net

Future research will involve developing and optimizing reaction protocols for this building block that are amenable to automation. This includes solid-phase synthesis, where the thiazole scaffold could be anchored to a resin for simplified purification, or flow chemistry systems. nih.gov In a flow reactor, reagents can be precisely mixed and reacted in a continuous stream, allowing for rapid optimization of reaction conditions and the production of a library of derivatives by simply varying the incoming reagent streams. mdpi.com The use of pre-filled reagent cartridges for specific transformations, such as Suzuki couplings or reductive aminations, further streamlines the automated synthesis process. nih.gov

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

Traditional methods for synthesizing heterocyclic compounds often rely on harsh reagents, toxic solvents, and energy-intensive conditions. bohrium.commdpi.comnih.gov A major emerging trend is the application of green chemistry principles to minimize the environmental impact of chemical synthesis. rsc.org Research into the synthesis and transformation of this compound and related compounds is increasingly adopting these sustainable practices.

Key areas of exploration include:

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are being used to accelerate reaction times and improve yields, often under milder conditions than conventional heating. nih.govbohrium.com

Green Solvents: The replacement of volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a significant focus. bohrium.comchemrxiv.org Visible-light-mediated reactions in aqueous conditions have been successfully used for synthesizing related fused-thiazole systems. chemrxiv.org

Catalysis: The development of reusable, non-toxic catalysts is crucial. This includes biocatalysts or heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. bohrium.comnih.gov For example, a reusable nickel ferrite (B1171679) nanoparticle catalyst has been employed for the green one-pot synthesis of other thiazole scaffolds.

Future work will aim to develop a fully green synthetic route to this compound itself, as well as for its subsequent derivatization reactions, focusing on atom economy and waste reduction.

Table 2: Green Chemistry Strategies in Thiazole Synthesis

| Green Approach | Technique/Reagent | Advantages | Reference(s) |

|---|---|---|---|

| Energy Source | Ultrasonic Irradiation | Shorter reaction times, mild conditions, high yields | bohrium.com |

| Energy Source | Microwave Irradiation | Rapid heating, increased reaction rates | nih.gov |

| Solvent | Water | Non-toxic, inexpensive, safe | chemrxiv.org |

| Catalyst | Reusable Nanoparticles (e.g., NiFe₂O₄) | Easy separation, reduced waste, cost-effective | nih.gov |

| Catalyst | Biocatalysts (e.g., Chitosan-based) | Biodegradable, mild conditions | bohrium.com |

Design of Next-Generation Thiazole-Based Scaffolds with Enhanced Synthetic Utility

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous biologically active compounds and FDA-approved drugs. nih.govnih.gov this compound is not just a molecule but a platform for designing next-generation scaffolds with enhanced synthetic utility and tailored biological functions.

The true potential of this building block lies in its capacity for "scaffold hopping" and the creation of diverse molecular frameworks. nih.gov By strategically combining reactions at the C2 and C4 positions, researchers can generate libraries of compounds with varied three-dimensional shapes and pharmacophoric features. For example, a Suzuki coupling at the C2 position could introduce a bulky aromatic group, while subsequent modification of the C4-aldehyde could add a hydrogen-bond donor/acceptor or a flexible chain. mdpi.com

Future research is directed at using this building block to synthesize novel fused heterocyclic systems. The reaction of a 2-bromo-5-acylthiazole with various amines can lead to the formation of di-, tri-, and even tetrathiazole moieties, demonstrating how this simple starting material can be used to construct complex, multi-ring systems. nih.gov The design of such molecules is often guided by computational studies and molecular docking to predict their binding affinity to biological targets like enzymes or receptors. The ultimate goal is to use this compound as a foundational piece to build novel chemical entities with improved potency, selectivity, and pharmacokinetic properties for applications in medicine and beyond.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole?

A plausible route involves adapting diazotization and bromination strategies used for analogous thiazoles. For example, 2-amino-4-(dimethoxymethyl)-1,3-thiazole could be treated with n-butyl nitrite and CuBr in acetonitrile at 333 K, followed by purification via silica gel chromatography (heptane/ethyl acetate) and crystallization from hexane . Alternative methods include condensation reactions with substituted aldehydes under reflux in ethanol with glacial acetic acid as a catalyst, as demonstrated for related triazole-thiazole hybrids .

Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?

- 1H/13C NMR : Assign peaks for the thiazole ring protons (typically δ 7.5–8.5 ppm) and dimethoxymethyl group (δ ~3.3 ppm for OCH3) .

- IR Spectroscopy : Confirm C-Br stretching (~550–600 cm⁻¹) and thiazole ring vibrations (~1420–1476 cm⁻¹) .

- X-ray crystallography : Resolve bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles between substituents. Intermolecular interactions, such as π-π stacking (3.5–3.8 Å) or S···Br contacts (~3.54 Å), can stabilize the crystal lattice .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the interpretation of NMR data for this compound?

DFT calculations (e.g., B3LYP/6-311++G**) predict NMR chemical shifts by modeling electronic environments. For example, the deshielding effect of the bromine atom on adjacent protons can be quantified and compared to experimental shifts. This approach resolves ambiguities in peak assignments, particularly in crowded spectra .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Substituent Effects : Electron-withdrawing groups (e.g., Br) at position 2 enhance electrophilicity, potentially increasing interactions with biological targets. The dimethoxymethyl group at position 4 may improve solubility or modulate steric hindrance .

- Biological Activity : Thiazoles with halogen substituents exhibit antitumor activity by inducing apoptosis (e.g., caspase-3 activation) or necrosis in cancer cells. Immunomodulatory effects, such as TNF-α regulation, have been observed in pyridyl-thiazole analogs .

Q. How can contradictions between elemental analysis and spectroscopic data be resolved?

- Elemental Analysis : Discrepancies in C/H/N percentages may arise from incomplete purification or hygroscopicity. Re-crystallization from non-polar solvents (e.g., heptane) and drying under vacuum can mitigate this .

- Spectroscopic Validation : Cross-check NMR integration ratios with expected proton counts. For example, dimethoxymethyl groups should integrate to six protons in 1H NMR. X-ray crystallography provides definitive confirmation of molecular geometry .

Q. What computational docking strategies predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes or receptors. For instance, the bromine atom may form halogen bonds with backbone carbonyls in active sites, while the thiazole ring participates in π-π stacking with aromatic residues. Energy minimization and MD simulations refine pose predictions .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC and adjust reflux time (e.g., 4–18 hours) to maximize yield .

- Crystallization : Slow cooling from hexane/ethyl acetate mixtures improves crystal quality for X-ray analysis .

- Biological Assays : Use HT-29 or Jurkat cell lines for cytotoxicity screening (IC50 determination) and ELISA for cytokine profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.